molecular formula C14H22Cl2N2 B1520552 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 1196146-96-9

6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No. B1520552
M. Wt: 289.2 g/mol
InChI Key: GZEITIKFRLCEDL-UHFFFAOYSA-N
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Description

6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride, also known as 6-benzyl-octahydro-1H-pyrrolo [3,4-b]pyridine, is a chemical compound with the molecular weight of 216.33 . It is used as an intermediate in the synthesis of moxifoxacin, a fluorinated quinolone antibacterial .


Molecular Structure Analysis

The molecular structure of 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride is represented by the InChI code: 1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2 .

Scientific Research Applications

Synthesis and Properties

  • Novel derivatives of related chemical structures have been synthesized for potential use in various chemical reactions. These compounds show aromatic properties with a diatropic pi-system, which could be significant for electrochemical applications. They exhibit oxidation reactions under specific conditions, suggesting potential in chemical syntheses and material science (Mitsumoto & Nitta, 2004).

Application in Organic Synthesis

  • Derivatives of pyridine, such as 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride, have been utilized in the synthesis of complex organic molecules. These syntheses involve multi-component reactions and have applications in creating ligands for biological and chemical studies (Dong et al., 2019).

Biological Activity and Molecular Docking

  • Research has explored the use of similar pyridine derivatives in biological contexts. These compounds have been screened for antimicrobial and antioxidant activities, and their interactions with proteins have been studied through molecular docking (Flefel et al., 2018).

Materials Science Applications

  • Compounds containing pyridine units have been synthesized and evaluated for their potential in creating new polyimides. These materials show exceptional thermal stability and potential for use in advanced material applications (Zhang et al., 2005).

Synthesis of Complex Structures

  • The compound has been involved in the synthesis of complex structures like dihydropyrindines and tetrahydroquinolines, suggesting its utility in advanced organic synthesis and potentially in pharmaceutical research (Yehia et al., 2002).

Coordination Chemistry

  • Studies have also focused on coordination chemistry involving pyridine derivatives. These compounds exhibit interesting properties like spectroscopic behavior, magnetic properties, and potential biological activity, which could be significant in the field of coordination chemistry (Boča et al., 2011).

Pharmaceutical Research

  • Some pyridine derivatives have been studied for their anti-inflammatory and analgesic activities, suggesting potential pharmaceutical applications (Muchowski et al., 1985).

Conducting Polymers

  • Pyridine-based monomers have been used to create conducting polymers, demonstrating applications in materials science, particularly in the development of low-oxidation-potential materials (Sotzing et al., 1996).

Future Directions

As for future directions, since 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride is an intermediate in the synthesis of moxifoxacin , its future use could be tied to the development and production of this and potentially other similar antibacterial drugs.

properties

IUPAC Name

6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEITIKFRLCEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661425
Record name 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride

CAS RN

1196146-96-9
Record name 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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